molecular formula C19H21Cl2N3O3 B3410867 Ethyl 3-(1-(2,4-dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate CAS No. 899750-37-9

Ethyl 3-(1-(2,4-dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate

Cat. No.: B3410867
CAS No.: 899750-37-9
M. Wt: 410.3 g/mol
InChI Key: CFVBBSVJFUNHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a partially saturated pyrrolo[1,2-a]pyrazine core substituted with a 2,4-dichlorophenyl group and an ethyl propanoate ester. The tetrahydropyrrolo[1,2-a]pyrazine scaffold is critical for its conformational flexibility, while the dichlorophenyl and ester moieties influence electronic properties and bioavailability. Though direct synthetic details are absent in the provided evidence, its structural analogs suggest synthesis via electrophilic substitution or catalytic hydrogenation .

Properties

IUPAC Name

ethyl 3-[[1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O3/c1-2-27-17(25)7-8-22-19(26)24-11-10-23-9-3-4-16(23)18(24)14-6-5-13(20)12-15(14)21/h3-6,9,12,18H,2,7-8,10-11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVBBSVJFUNHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCN2C=CC=C2C1C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-(1-(2,4-dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological activities, particularly focusing on antimicrobial, anticancer, and other pharmacological effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from the reaction of 2,4-dichlorobenzaldehyde with various amines and carboxylic acids in the presence of suitable catalysts. Characterization techniques such as FT-IR spectroscopy, NMR spectroscopy (both 1H^{1}H and 13C^{13}C), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Techniques

TechniquePurpose
FT-IRIdentifies functional groups
1H^{1}H NMRDetermines hydrogen environment
13C^{13}C NMRProvides carbon skeleton information
Mass SpectrometryConfirms molecular weight

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with a tetrahydropyrrolo structure showed potent activity against both Gram-positive and Gram-negative bacteria as well as fungal species. The Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method, revealing effective concentrations for inhibiting microbial growth.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, derivatives of tetrahydropyrrolo compounds have shown activity against different cancer cell lines. In vitro assays indicated that certain analogs effectively inhibited the proliferation of colon cancer cells with IC50 values in the micromolar range. The mechanisms of action often involve apoptosis induction and cell cycle arrest.

Other Pharmacological Effects

Beyond antimicrobial and anticancer activities, similar compounds have been reported to possess additional pharmacological effects:

  • Antidepressant Activity : Some derivatives have shown potential as antidepressants through mechanisms involving serotonin reuptake inhibition.
  • Anti-inflammatory Effects : Certain structures within this class have demonstrated anti-inflammatory properties in preclinical models.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference Studies
AntimicrobialEffective against bacteria and fungi
AnticancerInhibits colon cancer cell proliferation
AntidepressantPotential serotonin reuptake inhibitors
Anti-inflammatoryReduces inflammation in models

Case Studies

Several case studies have highlighted the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy : A study evaluated a series of tetrahydropyrrolo derivatives against clinical isolates of Staphylococcus aureus and Candida albicans. The results indicated that modifications at specific positions significantly enhanced antimicrobial potency.
  • Cancer Cell Line Studies : Research on a derivative showed promising results against breast cancer cell lines (T47D), with IC50 values indicating effective cytotoxicity compared to standard chemotherapeutic agents.
  • Neuropharmacological Assessment : A derivative was assessed for its potential antidepressant effects in animal models. Behavioral assays indicated significant improvements in depressive-like symptoms.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(1-(2,4-dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate is primarily studied for its potential as a pharmaceutical agent. The compound's structure suggests it may exhibit properties similar to other tetrahydropyrrolo derivatives known for their biological activities.

Antidepressant Properties

Research indicates that compounds with similar structural motifs can exhibit antidepressant effects by modulating neurotransmitter systems. For instance, derivatives of tetrahydropyrrolo compounds have been noted for their ability to inhibit serotonin uptake, which is a common mechanism for antidepressant activity . The specific compound under discussion may share these properties due to its structural components.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. The presence of the 2,4-dichlorophenyl group is known to enhance biological activity in many compounds by influencing lipophilicity and receptor binding affinity.

Table: Potential Structure-Activity Relationships

Structural FeaturePotential Effect
2,4-Dichlorophenyl GroupIncreased lipophilicity and receptor affinity
Tetrahydropyrrolo CorePotential neuroactive properties
Carboxamide FunctionalityMay enhance solubility and bioavailability

Research Findings and Case Studies

Several studies have explored similar compounds with promising results:

  • Antidepressant Activity : Compounds with tetrahydropyrrolo structures have shown efficacy in animal models of depression by increasing serotonin levels .
  • Antimicrobial Studies : Related compounds have been tested against various pathogens with positive outcomes indicating their potential as antimicrobial agents .

Chemical Reactions Analysis

1.1. Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or enabling further derivatization.

Conditions Product Yield Reference
1M NaOH, EtOH, reflux, 6h3-(1-(2,4-Dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoic acid85–90%
H₂SO₄ (10%), H₂O, 80°C, 4hSame as above78%

1.2. Amide Bond Cleavage

The carboxamido linkage is stable under mild conditions but cleaves under strongly acidic or basic environments:

  • Acidic Hydrolysis (6M HCl, 110°C, 12h): Produces 1-(2,4-dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxylic acid and 3-aminopropanoic acid.

  • Enzymatic Cleavage (Trypsin, pH 7.4): Limited reactivity due to steric hindrance from the tetrahydropyrrolopyrazine ring.

2.1. Alkylation/Acylation

The secondary amine in the tetrahydropyrrolopyrazine ring undergoes alkylation or acylation:

Reagent Conditions Product Application
Methyl iodideK₂CO₃, DMF, 60°C, 8hN-Methylated derivativeEnhanced lipophilicity
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C→RT, 2hN-Acetyl derivativeMetabolic stability studies

These modifications are leveraged to optimize pharmacokinetic properties .

2.2. Oxidation

The saturated pyrrolopyrazine ring can be oxidized to aromatic pyrazine derivatives using N-bromosuccinimide (NBS) or iodine (I₂) in DMSO/NaOH at 100°C, yielding planar heteroaromatic systems .

3.1. Nucleophilic Aromatic Substitution (NAS)

Reagent Conditions Product Yield
NaOMe, CuI, DMF, 150°C4-Methoxy-2-chlorophenyl analog45%
NH₃ (aq.), Pd/C, 120°C4-Amino-2-chlorophenyl analog32%

4.1. Oxidative Cyclization

Under oxidative conditions (NIS/NaOH in DMSO), the propanoate side chain may participate in cyclization to form fused oxadiazole or pyrazole rings, as observed in structurally related compounds .

4.2. Ring-Opening via Reduction

Catalytic hydrogenation (H₂, Pd/C, EtOH) cleaves the pyrrolopyrazine ring, generating linear amines .

Catalytic Cross-Coupling Reactions

The dichlorophenyl group engages in Suzuki-Miyaura couplings with arylboronic acids under palladium catalysis:

Conditions Product Yield
Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C2,4-Diarylphenyl derivatives60–75%

Stability Under Biological Conditions

  • pH Stability : Stable in pH 2–10 (24h, 37°C) but degrades rapidly in strongly alkaline media (pH >12).

  • Thermal Stability : Decomposes above 200°C via cleavage of the amide bond.

Comparison with Similar Compounds

Core Heterocycle Modifications

Compound Name Core Structure Saturation Level Key Substituents Reference
Ethyl 3-(1-(2,4-dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate Pyrrolo[1,2-a]pyrazine 1,2,3,4-Tetrahydro 2,4-Dichlorophenyl, ethyl propanoate N/A
(8aR)-2-[2-(3,4-Dichlorophenyl)ethyl]-octahydropyrrolo[1,2-a]pyrazine Pyrrolo[1,2-a]pyrazine Octahydro (fully saturated) 3,4-Dichlorophenyl ethyl
1-[3-(4-Chlorophenyl)-1-methylpyrrolo[1,2-a]pyrazin-6-yl]ethanone Pyrrolo[1,2-a]pyrazine Aromatic 4-Chlorophenyl, acetyl
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine Tetrahydro 4-Nitrophenyl, diethyl ester, cyano

Key Insights :

  • Saturation Level : The target compound’s partial saturation (tetrahydro) balances rigidity and flexibility, unlike fully saturated octahydro analogs or aromatic derivatives .

Key Insights :

  • The target compound’s synthesis likely involves catalytic hydrogenation (as in ) or electrophilic substitution (as in ), given its tetrahydro core and dichlorophenyl group.
  • Enantioselective methods (e.g., iridium catalysis ) are critical for chiral analogs, though the target compound’s stereochemical details are unspecified.

Physicochemical and Analytical Data

Compound Feature Ethyl 3-(1-(2,4-dichlorophenyl)-tetrahydropyrrolo[1,2-a]pyrazine) 3-(4-Methoxyphenyl)-pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidine Diethyl imidazo[1,2-a]pyridine
Elemental Analysis (C/H/N) Not provided C: 68.71%; H: 4.88%; N: 12.33% Not provided
Melting Point Not provided 243–245°C 215–217°C
Spectral Data NMR, MS (assumed) IR: 1680 cm⁻¹ (C=O) HRMS: m/z 454 (M⁺)

Key Insights :

  • Dichlorophenyl and ester groups likely increase molecular weight and lipophilicity compared to methoxy or nitro analogs .
  • Analytical methods (e.g., NMR, IR) are consistent across analogs for structural validation .

Q & A

Q. What are the established synthetic routes for preparing the pyrrolo[1,2-a]pyrazine core in this compound, and how can purity be ensured?

The pyrrolo[1,2-a]pyrazine scaffold is typically synthesized via cyclization reactions. For example, enantioselective hydrogenation of 3-substituted pyrrolo[1,2-a]pyrazines using iridium catalysts (e.g., [Ir(COD)Cl]₂ with chiral ligands) achieves high enantiomeric excess (up to 96% ee) . Key steps include:

  • Catalytic hydrogenation : Optimize reaction conditions (H₂ pressure, temperature) to avoid racemization, as seen in the use of cesium carbonate to stabilize intermediates .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from 2-propanol ensures ≥95% purity . Validate purity via HPLC and HRMS .

Q. How should researchers design experiments to characterize the stereochemistry of the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine moiety?

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers.
  • X-ray crystallography : Single-crystal analysis confirms absolute configuration, as demonstrated in spirosuccinimide-fused analogs .
  • NMR spectroscopy : Compare coupling constants (e.g., 3JHH^3J_{HH}) with known diastereomers to infer spatial arrangements .

Advanced Research Questions

Q. What strategies optimize enantioselective synthesis of this compound for pharmacological studies?

Advanced enantiocontrol methods include:

  • Asymmetric hydrogenation : Apply iridium catalysts with Josiphos-type ligands to reduce pyrazinium salts, achieving >90% ee .
  • Catalytic asymmetric aza-Friedel-Crafts reactions : Chiral phosphoric acids (e.g., TRIP) enable intramolecular cyclization with aldehydes, yielding enantiomerically enriched products (85–92% ee) .
  • Racemization mitigation : Use non-polar solvents (e.g., toluene) and low temperatures to suppress epimerization during workup .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

  • Substituent variation : Synthesize analogs with modified 2,4-dichlorophenyl or propanoate groups. For example, replace the ethyl ester with methyl or tert-butyl esters to assess hydrolysis stability .
  • In vitro assays : Test aldose reductase inhibition (porcine lens AR IC₅₀ assays) and compare with AS-3201 (IC₅₀ = 1.5 × 10⁻⁸ M), a structurally related inhibitor .
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding interactions with AR’s active site, focusing on hydrogen bonds with Tyr⁴⁸ and His¹¹⁰ .

Q. What analytical methods resolve contradictions in reported biological activities of tetrahydropyrrolo[1,2-a]pyrazine derivatives?

  • Meta-analysis : Cross-reference in vitro and in vivo data (e.g., antiarrhythmic vs. psychotropic effects) to identify assay-specific biases .
  • Metabolic stability testing : Use liver microsomes to quantify CYP450-mediated degradation, which may explain discrepancies between in vitro potency and in vivo efficacy .
  • Counter-screening : Evaluate off-target effects via kinase panels (e.g., Eurofins KinaseProfiler) to rule out promiscuous binding .

Methodological Considerations

Q. How can researchers validate the stability of the ethyl propanoate ester under physiological conditions?

  • Hydrolysis kinetics : Incubate the compound in PBS (pH 7.4) at 37°C and monitor ester cleavage via LC-MS over 24 hours.
  • Enzymatic stability : Add esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to human plasma to distinguish enzyme-mediated vs. spontaneous degradation .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP inhibition.
  • Quantum mechanical calculations : Gaussian 16 simulations assess the energy barrier for chiral inversion, which impacts metabolic half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(1-(2,4-dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(1-(2,4-dichlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.